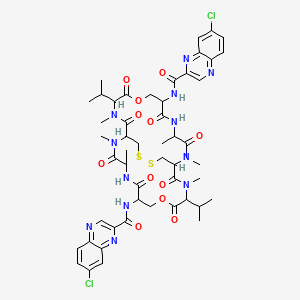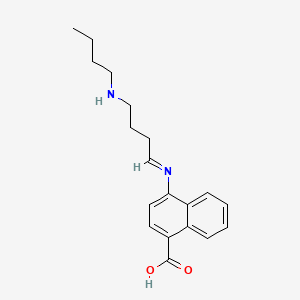
Rebalance
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Rebalance” is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is known for its ability to undergo a variety of chemical reactions, making it a versatile compound in both research and industrial settings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “Rebalance” typically involves multiple steps, each requiring specific conditions to ensure the desired product is obtained. Common synthetic routes include:
Oxidation of Primary Alcohols: This method involves the oxidation of primary alcohols using reagents such as chromium trioxide or potassium permanganate to produce the desired compound.
Hydration of Alkynes: This method involves the addition of water to alkynes in the presence of a catalyst to form the compound.
Reduction of Carboxylic Acids: This method involves the reduction of carboxylic acids using reagents such as lithium aluminium hydride to produce the desired compound.
Industrial Production Methods
On an industrial scale, “this compound” is typically produced using large-scale chemical reactors. The process involves the careful control of reaction conditions, such as temperature, pressure, and the concentration of reactants, to ensure high yields and purity of the final product.
化学反応の分析
Types of Reactions
“Rebalance” undergoes a variety of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of aldehydes or ketones.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen to the compound, often resulting in the formation of alcohols.
Substitution: This reaction involves the replacement of one functional group in the compound with another, often resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as chromium trioxide and potassium permanganate.
Reducing Agents: Such as lithium aluminium hydride and sodium borohydride.
Catalysts: Such as palladium on carbon and platinum.
Major Products
The major products formed from these reactions include aldehydes, ketones, alcohols, and various substituted compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
“Rebalance” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.
Biology: It is used in the study of biological processes and as a tool for probing the mechanisms of various biochemical reactions.
Medicine: It is used in the development of new drugs and as a therapeutic agent for the treatment of various diseases.
Industry: It is used in the production of various industrial chemicals and as a catalyst in various industrial processes.
作用機序
The mechanism of action of “Rebalance” involves its interaction with specific molecular targets and pathways. It typically acts by binding to specific enzymes or receptors, thereby modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.
類似化合物との比較
“Rebalance” is unique in its ability to undergo a wide variety of chemical reactions and its versatility in various applications. Similar compounds include:
Aldehydes: These compounds are similar in their ability to undergo oxidation and reduction reactions.
Ketones: These compounds are similar in their ability to undergo substitution reactions.
Alcohols: These compounds are similar in their ability to undergo oxidation and reduction reactions.
In comparison to these similar compounds, “this compound” stands out due to its unique combination of properties and its wide range of applications in various scientific fields.
特性
| 87155-33-7 | |
分子式 |
C22H23ClN8O2S |
分子量 |
499.0 g/mol |
IUPAC名 |
4-amino-N-pyrimidin-2-ylbenzenesulfonamide;5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C12H13ClN4.C10H10N4O2S/c1-2-9-10(11(14)17-12(15)16-9)7-3-5-8(13)6-4-7;11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10/h3-6H,2H2,1H3,(H4,14,15,16,17);1-7H,11H2,(H,12,13,14) |
InChIキー |
XIRVBAPVROALIE-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Cl.C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




